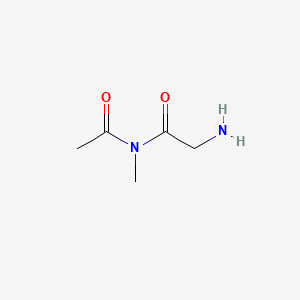

Acetamide,N-acetyl-2-amino-N-methyl-

Description

Evolution of Amide and Acetamide (B32628) Derivatives in Chemical Biology Research

The amide bond is a cornerstone of biological chemistry, most notably forming the peptide bonds that link amino acids into proteins. researchgate.netlibretexts.org The stability and structural properties of the amide group make it a prevalent feature in a vast array of naturally occurring and synthetic bioactive molecules. researchgate.net Historically, the synthesis of amides was a fundamental challenge in organic chemistry, requiring the activation of a carboxylic acid to react with an amine. researchgate.netumich.edu

The evolution of amide synthesis has seen the development of numerous coupling reagents and methods designed to form this crucial bond efficiently and under mild conditions, which is particularly important in the total synthesis of complex natural products and in the construction of peptide libraries for drug discovery. umich.edumasterorganicchemistry.com

Acetamide derivatives, specifically, represent a significant class of compounds in medicinal chemistry. nih.gov The acetamide structural motif (CH₃CONH₂) is found in many pharmaceuticals and is often introduced to modify the properties of a lead compound. nih.gov Researchers have developed various prodrugs incorporating acetamide molecules to improve pharmacokinetic parameters or enhance chemical stability. archivepp.com The versatility of the acetamide group has led to its incorporation in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

Academic Significance of N-Acetylation and N-Methylation in Amide Scaffolds

The modification of the amide nitrogen atom through N-acetylation and N-methylation is a critical strategy in medicinal chemistry and chemical biology for fine-tuning molecular properties.

N-Acetylation is a fundamental reaction in organic synthesis, used to introduce an acetyl group onto an amine. nih.gov This modification can serve multiple purposes. It can act as a protecting group in multi-step syntheses and is a key post-translational modification that regulates protein function and DNA expression in biological systems. nih.gov In drug design, N-acetylation can alter a molecule's solubility, polarity, and ability to interact with biological targets. The development of efficient and selective N-acetylation methods, including greener continuous-flow processes, remains an active area of research. nih.gov

N-Methylation , the addition of a methyl group to the amide nitrogen, has profound effects on the biological and physical properties of peptides and other small molecules. fieldofscience.comnih.gov This modification, often referred to as the "magic methyl" effect, can lead to significant improvements in a drug candidate's profile. nih.govresearchgate.net Key effects of N-methylation include:

Increased Lipophilicity : By replacing a hydrogen-bond-donating N-H group with an N-CH₃ group, the molecule becomes more lipid-soluble, which can enhance its ability to cross cell membranes. fieldofscience.com

Enhanced Stability : The presence of an N-methyl group can protect the amide bond from cleavage by peptidases, increasing the metabolic stability and in vivo half-life of peptide-based drugs. fieldofscience.com

The strategic use of both N-acetylation and N-methylation allows chemists to precisely modulate the characteristics of amide-containing molecules.

Exploration of Alpha-Amino Substitution Patterns in Complex Amide Structures

The "2-amino" or alpha-amino component of N-acetyl-2-amino-N-methylacetamide places it within the broad class of molecules related to amino acids. Alpha-amino acids are the fundamental building blocks of proteins, characterized by a central carbon atom (the alpha-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R-group). libretexts.orgyoutube.com

The diversity of the 20 common proteinogenic amino acids, and countless non-natural variants, stems from the different substitution patterns at the alpha-carbon. Research into alpha-amino substitution is central to:

Peptide and Protein Engineering : By substituting natural amino acids with non-natural ones, scientists can create peptides and proteins with novel structures and functions.

Drug Design : Alpha-amino acid derivatives are themselves important therapeutic agents or are incorporated into larger drug molecules to confer specific binding properties or metabolic stability.

Asymmetric Synthesis : The development of methods to create chiral alpha-amino acids with specific stereochemistry is a major focus of organic synthesis, as the biological activity of chiral molecules is often dependent on their specific 3D arrangement.

Contemporary Research Challenges and Opportunities for N-acetyl-2-amino-N-methylacetamide Derivatives

While N-acetyl-2-amino-N-methylacetamide itself is not a widely studied compound, its structural motifs highlight several key challenges and opportunities in modern chemical research.

Challenges:

Selective Modification : Achieving selective N-methylation, especially monomethylation, can be difficult, as reactions can often lead to dimethylated byproducts. nih.gov Similarly, developing methods for the selective deprotection of N-acetyl groups under mild conditions, without affecting other functional groups, is a significant challenge. researchgate.net

Stereocontrol : For derivatives with a chiral center at the alpha-carbon, controlling the stereochemistry during synthesis is crucial but often complex.

Synthesis of Complex Scaffolds : The assembly of molecules with multiple, precisely placed functional groups like N-acetyl-2-amino-N-methylacetamide requires sophisticated, multi-step synthetic strategies.

Opportunities:

Drug Discovery : Derivatives of this scaffold could be explored for various therapeutic applications. The combination of N-acetylation and N-methylation offers a proven strategy for creating drug-like molecules with enhanced permeability and stability. fieldofscience.comnih.gov Systematic modification of the alpha-substituent could lead to the discovery of potent and selective inhibitors of enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. nih.gov

New Synthetic Methods : The need for efficient and selective ways to synthesize complex amides drives innovation in catalysis and reaction methodology. Research into new coupling agents and greener reaction conditions is ongoing. archivepp.comnih.gov

Chemical Biology Probes : Small, well-defined molecules like derivatives of N-acetyl-2-amino-N-methylacetamide can be developed as chemical probes to study biological processes, such as the activity of enzymes that modify proteins through acetylation or methylation.

The research landscape for compounds like N-acetyl-2-amino-N-methylacetamide is rich with possibilities, bridging fundamental synthesis with the quest for new functional molecules for medicine and biology.

Data Tables

| Property | Effect of N-Methylation | Rationale | Reference |

|---|---|---|---|

| Membrane Permeability | Generally Increased | Increases lipophilicity by removing a hydrogen bond donor (N-H). | fieldofscience.com |

| Metabolic Stability | Increased | Prevents recognition and cleavage by peptidases. | fieldofscience.com |

| Conformational Flexibility | Decreased | Alters the preferred cis/trans ratio of the amide bond, leading to a more rigid structure. | fieldofscience.comnih.gov |

| Receptor Binding | Can be enhanced or reduced | Depends on whether the N-H hydrogen was involved in a critical hydrogen bond with the target. | fieldofscience.com |

| Method | Description | Key Features | Reference |

|---|---|---|---|

| From Acyl Chlorides | Reaction of an acyl chloride with an amine. Typically requires a base to neutralize the HCl byproduct. | Highly reactive, but generates corrosive HCl. | masterorganicchemistry.com |

| From Carboxylic Acids with Coupling Reagents | The carboxylic acid is activated in situ with a coupling reagent (e.g., DCC, HATU) before adding the amine. | Widely used in peptide synthesis; allows for mild reaction conditions. | umich.edumasterorganicchemistry.com |

| From Esters | Reaction of an ester with an amine. | Generally requires more forcing conditions (e.g., heat) than using acyl chlorides. | wikipedia.org |

| Native Chemical Ligation | A chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. | Crucial for the synthesis of large proteins. | nih.gov |

Properties

CAS No. |

115395-72-7 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.147 |

IUPAC Name |

N-acetyl-2-amino-N-methylacetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7(2)5(9)3-6/h3,6H2,1-2H3 |

InChI Key |

BHXQBQHIDBCUEY-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C(=O)CN |

Synonyms |

Acetamide, N-acetyl-2-amino-N-methyl- (9CI) |

Origin of Product |

United States |

Computational and Theoretical Investigations of N Acetyl 2 Amino N Methylacetamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of molecules. For N-acetyl-2-amino-N-methylacetamide, these methods elucidate the effects of N-methylation on the peptide bond, influencing its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications for Amide Systems

Density Functional Theory (DFT) has become a widely used method for studying amide systems due to its balance of computational cost and accuracy. researchgate.net DFT calculations have been successfully applied to determine the molecular structures of various amides, showing excellent agreement with experimental data. researchgate.net For N-methylated peptides, DFT studies have been instrumental in understanding their conformational preferences and the impact of methylation on their structure. acs.org

Systematic theoretical analyses on N-acetyl-L-alanine N′-methylamide and its methylated analogues have been performed to evaluate the influence of amide group methylation on conformational properties. acs.org These studies, often employing functionals like B3LYP with basis sets such as 6-31+G**, help in mapping the potential energy surfaces and identifying stable conformers in both the gas phase and in solution. acs.org Similar DFT approaches have been used to investigate the isomers of N′-acetyl formohydrazide, providing insights into their relative stabilities. researchgate.net

Ab Initio Calculations for Conformational Space Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for exploring the conformational space of peptides. These methods have been employed to study low-energy conformers of N-acetyl-N'-methylalaninamide and N-acetyl-N'-methylglycinamide. nih.gov Such calculations are crucial for understanding the intricate details of peptide bond structures and the effects of local interactions. acs.org

The conformational potential energy surfaces of N-acetyl-N-methyl-L-alanine-N′-methylamide have been generated and analyzed using ab initio methods. acs.org These studies reveal that N-methylation can reduce the number of observable backbone conformers. acs.org Furthermore, ab initio calculations have been used to assess the strength of hydrogen bonds in dipeptides, demonstrating that the peptide N-H group's proton-donating capability is highly sensitive to the peptide's conformation. acs.org

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Dynamics Simulations of Acetamide (B32628) Frameworks

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. These simulations are particularly valuable for understanding the flexibility and interactions of peptide backbones in different environments.

N-Methylacetamide as a Model for Peptide Backbone Dynamics

N-methylacetamide (NMA) is frequently used as a simple model for the peptide bond in MD simulations. uiuc.edu Classical MD simulations of liquid NMA have revealed that the molecules tend to form hydrogen-bonded networks, primarily consisting of linear chains. uiuc.edu These simulations, along with Raman spectroscopy studies, have shown how changes in temperature and pressure affect this hydrogen-bonding network. uiuc.edu

MD simulations have also been employed to study the behavior of NMA in aqueous solutions. researchgate.net Furthermore, investigations into the confinement of small hydrophilic biomolecules like N-acetyl-glycine-methylamide (NAGMA) in carbon nanotubes have utilized MD simulations to understand their self-organization and interaction with water molecules. These studies on NMA and its derivatives provide a foundational understanding of the dynamic behavior of the peptide backbone, which is applicable to more complex systems like N-acetyl-2-amino-N-methylacetamide.

Development of Many-Body Potential Energy Functions for Amide Interactions

Accurate MD simulations rely on the quality of the underlying potential energy functions, or force fields. The development of accurate force fields for amides and peptides is an active area of research. These force fields must accurately represent the various interactions, including electrostatic, van der Waals, and torsional terms.

The development of force fields for nucleic acids and proteins often involves parameterization based on smaller model compounds like N-methylacetamide. Efforts have been made to develop polarizable force fields, such as the Drude force field, which can better account for the electronic polarization effects that are important in accurately modeling amide interactions. The development of these advanced potential energy functions is crucial for improving the accuracy of MD simulations of peptides and proteins.

Simulation of Intermolecular Hydrogen Bonding Networks in Amide Systems

Intermolecular hydrogen bonds play a crucial role in determining the physical and chemical properties of amide-containing systems. nih.gov In molecules like N-acetyl-2-amino-N-methylacetamide, the presence of both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups) facilitates the formation of extensive hydrogen-bonding networks.

Atomistically detailed molecular dynamics (MD) simulations are a powerful tool for investigating these networks. auth.gr Such simulations on related polyamide systems have shown that both intramolecular and intermolecular hydrogen bonds are significant. auth.gr The AMBER force field, for instance, has been successfully used to model these interactions in hyperbranched polyamide systems. auth.gr For identifying hydrogen bonds, geometric criteria are typically employed, considering the distance between the donor and acceptor atoms and the angle formed by the hydrogen bond. auth.gr

The strength of these intermolecular hydrogen bonds can significantly influence properties like the glass transition temperature and dynamic fragility of polymeric amide systems. rsc.org Studies on amorphous polyamides have revealed that stronger intermolecular hydrogen bonding can act similarly to physical cross-linking, impacting the material's thermal and mechanical properties. rsc.org In the context of N-acetyl-2-amino-N-methylacetamide, the specific arrangement of its functional groups would dictate the geometry and strength of the resulting hydrogen bond network, influencing its solid-state structure and solution behavior.

Table 1: Representative Hydrogen Bond Parameters in Amide Systems

| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H | O=C | 2.8 - 3.2 | > 150 |

| O-H | O=C | 2.7 - 3.1 | > 150 |

| N-H | N | 3.0 - 3.5 | > 140 |

This table presents typical geometric parameters used in simulations to identify hydrogen bonds in amide-containing molecules.

Mechanistic Elucidation of Chemical Transformations Involving Acetamides

The N-chlorination of amides is a reaction of significant interest in various chemical and biological contexts. acs.org Computational studies, particularly using quantum-chemical methods, have been instrumental in elucidating the reaction mechanisms. For the chlorination of N-methylacetamide by hypochlorous acid (HOCl) in an aqueous environment, three potential reaction pathways have been investigated:

Direct N-chlorination of the amide form: This pathway is analogous to the N-chlorination of amines. acs.org

O-chlorination followed by an O,N-chlorine shift: This involves the initial formation of an O-chloro intermediate. acs.org

Tautomerization to the iminol form followed by N-chlorination: This pathway proceeds through the formation of an iminol tautomer which then reacts with the chlorinating agent. acs.org

Quantum-chemical calculations have shown that the third pathway, involving the iminol intermediate, is the most favorable for a range of amides, including N-methylacetamide. acs.org The presence of water molecules is crucial, as they assist in the proton transfer steps and significantly lower the activation energy barriers. acs.org The calculated activation energy for the N-chlorination of the iminol of N-methylacetamide aligns well with experimental data. acs.org It is proposed that this mechanism is general for the N-chlorination of a wide variety of amides. acs.org The rate of N-chlorination is also influenced by the substituents on the amide, with electron-donating groups on the nitrogen and carbonyl carbon generally decreasing the reaction rate with chlorine. nih.govresearchgate.net

Table 2: Calculated Activation Energies for N-Chlorination of N-Methylacetamide by Different Pathways

| Reaction Pathway | Computational Method | Calculated ΔG‡ (kJ/mol) |

| N-chlorination of iminol | B2K-PLYP | 86.3 |

| N-chlorination of iminol | G3B3 | 87.3 |

| Experimental Value | - | ~87 |

This table compares the computationally derived activation energies with the experimental value for the N-chlorination of N-methylacetamide, highlighting the accuracy of the theoretical models for the iminol pathway. acs.org

Acetamide derivatives can undergo various intramolecular rearrangements, which are fundamental transformations in organic synthesis. One of the most well-known rearrangements for primary amides is the Hofmann rearrangement, where an amide reacts with bromine in the presence of a strong base to yield a primary amine with one less carbon atom. patsnap.com This reaction involves the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. patsnap.com

Another important rearrangement is the Beckmann rearrangement, which involves the conversion of a ketoxime to an amide in the presence of a strong acid. galaxypub.coarchivepp.com While this is a method for amide synthesis, the principles of migration to an electron-deficient nitrogen are relevant to understanding potential rearrangements in acetamide derivatives.

For a compound like N-acetyl-2-amino-N-methylacetamide, the presence of multiple functional groups could lead to more complex intramolecular reactions. Theoretical calculations, such as Density Functional Theory (DFT), are crucial for exploring the potential energy surfaces of such rearrangements. These studies can identify transition states and intermediates, providing a detailed picture of the reaction mechanism and predicting the feasibility of different rearrangement pathways under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amide Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. benthamscience.comdiva-portal.org For libraries of amide compounds, QSAR models are valuable tools in drug discovery for optimizing lead compounds and predicting the activity of new derivatives. nih.govnih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of amide compounds with measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.gov

For example, a QSAR study on a series of alkylcarbamic acid biphenyl-3-yl esters, which are fatty acid amide hydrolase (FAAH) inhibitors, revealed the importance of lipophilicity and shape complementarity for potent inhibition. nih.gov Such models can guide the synthesis of new amides with improved activity by suggesting modifications that enhance the desired properties. The design of the compound library is critical for the success of QSAR modeling, and statistical molecular design methods can be employed to ensure that the library is information-rich and spans the relevant chemical space. benthamscience.comdiva-portal.org

Table 3: Common Molecular Descriptors Used in Amide QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| Geometric (3D) | Molecular surface area, Molecular volume | Size and shape of the molecule |

| Electronic | Dipole moment, Partial charges | Distribution of electrons |

| Lipophilicity | LogP | Hydrophobicity/hydrophilicity |

This table provides an overview of the types of molecular descriptors commonly employed in QSAR studies of amide-containing compound libraries.

Spectroscopic and Advanced Analytical Characterization of N Acetyl 2 Amino N Methylacetamide in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and dynamics of N-acetyl-2-amino-N-methylacetamide. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide detailed insights into its conformational equilibria.

A key feature of amides revealed by NMR is the hindered rotation around the C-N bond, which can give rise to distinct sets of signals for different conformers (isomers). scielo.br For N-acetyl-2-amino-N-methylacetamide, which has a tertiary amide group (the N-methylacetamide moiety), this results in the presence of stable E (trans) and Z (cis) configurations. The energy barrier to rotation is high enough that separate signals for each isomer can often be observed at room temperature on the NMR timescale. scielo.br The relative integration of these signals allows for the quantification of the cis/trans population ratio, which is sensitive to solvent and temperature. researchgate.net

¹H NMR spectra provide information on through-bond connectivity and conformation through chemical shifts and scalar (J) couplings. The chemical shift values are highly sensitive to the local electronic environment and, therefore, to the molecular conformation. For example, the chemical shifts of the α-protons (the -CH₂- group) and the N-methyl protons would differ significantly between the E and Z isomers. scielo.br

Interactive Table: Typical ¹H NMR Chemical Shift Assignments for N-acetyl-2-amino-N-methylacetamide Conformers

| Proton Group | Typical Chemical Shift (ppm) - E (trans) isomer | Typical Chemical Shift (ppm) - Z (cis) isomer | Multiplicity |

| Acetyl Methyl (CH₃-CO) | ~2.0 | ~2.1 | Singlet |

| α-Protons (-CH₂-) | ~3.9 | ~4.0 | Singlet (or Dublet if coupled) |

| N-Methyl (N-CH₃) | ~2.8 | ~3.0 | Singlet (or Dublet if coupled to NH) |

| Amide Proton (NH) | ~7.5 - 8.5 | ~7.0 - 8.0 | Broad Singlet or Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For N-acetyl-2-amino-N-methylacetamide, these methods are especially valuable for studying the conformation and hydrogen-bonding status of its two amide groups. The spectra are characterized by several distinct "amide bands." researchgate.netumich.edu

The Amide I band, occurring around 1600-1700 cm⁻¹, is the most intense absorption in the IR spectrum of peptides and is composed primarily of the C=O stretching vibration (~80%). researchgate.net Its frequency is highly sensitive to the local conformation and hydrogen bonding, making it an excellent structural probe.

The Amide II band (1510-1580 cm⁻¹) and Amide III band (1230-1300 cm⁻¹) are more complex, arising from a mixture of N-H in-plane bending and C-N stretching vibrations. researchgate.netorientjchem.org While the primary amide group (-CONH-) of the acetylglycyl moiety will show a characteristic Amide II band, this band is absent for the tertiary N-methylamide group (-CON(CH₃)-).

Raman spectroscopy provides similar vibrational information but is governed by different selection rules. It is particularly effective for studying aqueous solutions due to the weak Raman scattering of water. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. researchgate.netorientjchem.org

Interactive Table: Key Vibrational Modes for N-acetyl-2-amino-N-methylacetamide

| Vibrational Mode | Description | Typical IR Frequency (cm⁻¹) researchgate.netorientjchem.org | Typical Raman Frequency (cm⁻¹) researchgate.netorientjchem.org |

| N-H Stretch | Stretching of the N-H bond of the primary amide | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch | Asymmetric and symmetric stretching of methyl and methylene groups | 2850 - 3000 | 2850 - 3000 |

| Amide I | C=O stretching of both amide groups | 1630 - 1680 | 1630 - 1680 |

| Amide II | N-H bending and C-N stretching (primary amide only) | 1510 - 1580 | 1510 - 1580 |

| CH₃/CH₂ Bending | Bending (scissoring, wagging) modes | 1350 - 1470 | 1350 - 1470 |

| Amide III | C-N stretching and N-H bending | 1230 - 1300 | 1230 - 1300 |

| Amide V / VI | Out-of-plane N-H and C=O bending | 600 - 750 | 600 - 750 |

Mass Spectrometry for Fragmentation Pattern and Isotopic Studies

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of N-acetyl-2-amino-N-methylacetamide and for elucidating its structure through fragmentation analysis. The molecular weight of this compound is 130.0742 g/mol .

In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion [M]⁺ or a protonated/sodiated molecule [M+H]⁺/[M+Na]⁺. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation by collision with an inert gas. The resulting fragment ions provide a fingerprint that reveals the molecule's connectivity.

For N-acetyl-2-amino-N-methylacetamide (CH₃CO-NH-CH₂-CO-N(CH₃)), the most likely points of cleavage are the amide bonds. Common fragmentation pathways include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group or the nitrogen atom. libretexts.org

Amide bond cleavage: Scission of the peptide-like bonds, leading to characteristic b- and y-type ions, analogous to those seen in peptide sequencing.

Interactive Table: Predicted Mass Spectrometry Fragments for N-acetyl-2-amino-N-methylacetamide

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | [C₅H₁₁N₂O₂]⁺ | 131.08 |

| [M+Na]⁺ | [C₅H₁₀N₂O₂Na]⁺ | 153.06 |

| b₂ ion | [CH₃CO-NH-CH₂-CO]⁺ | 100.04 |

| y₁ ion | [H₂N(CH₃)-CO-CH₂]⁺ | 74.06 |

| Acylium ion | [CH₃CO]⁺ | 43.02 |

| Iminium ion | [CH₂=NHCH₃]⁺ | 44.05 |

Furthermore, mass spectrometry is central to isotopic studies. N-acetyl-2-amino-N-methylacetamide can be synthesized using stable isotopes (e.g., ¹³C, ¹⁵N, ²H). silantes.com These isotopically labeled molecules can be used as internal standards for precise quantification in complex mixtures or to trace the molecule's fate in biological or chemical systems. silantes.com High-resolution mass spectrometry, such as with an Orbitrap analyzer, can distinguish between molecules with the same nominal mass and can be used to measure isotopic ratios with high precision, which is valuable for determining the origin of organic compounds. nih.govresearchgate.net

X-ray Crystallography for High-Resolution Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of N-acetyl-2-amino-N-methylacetamide would yield a high-resolution model of its conformation in the crystalline form.

This technique would provide precise measurements of:

Bond lengths: The exact distances between bonded atoms (e.g., C=O, C-N, C-C).

Bond angles: The angles between adjacent bonds.

Torsion angles: The dihedral angles that define the molecular conformation. Of particular interest are the peptide bond torsion angle (ω), which is typically near 180° (trans) but can be near 0° (cis), and the backbone torsion angles phi (φ) and psi (ψ).

The crystal structure would also reveal the details of intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack together in the crystal lattice. For instance, the N-H group of the primary amide is a hydrogen bond donor, while the carbonyl oxygens are hydrogen bond acceptors. Analysis of these patterns is critical for understanding the forces that stabilize specific solid-state conformations. researchgate.net Different crystallization conditions can sometimes yield different crystal forms, known as polymorphs, which may feature distinct molecular conformations. researchgate.net

Interactive Table: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description | Typical Value/Range |

| C=O Bond Length | Double bond between carbon and oxygen in the amide groups | ~1.23 Å |

| C-N Bond Length | Bond between carbonyl carbon and nitrogen in the amide groups | ~1.33 Å |

| ω (Omega) Angle | Torsion angle of the C-N amide bond | ~180° (trans) or ~0° (cis) |

| φ (Phi) Angle | Torsion angle around the N-Cα bond | -180° to +180° |

| ψ (Psi) Angle | Torsion angle around the Cα-C bond | -180° to +180° |

| Hydrogen Bond Distance | Distance between donor (e.g., N-H) and acceptor (e.g., O=C) | ~2.8 - 3.2 Å |

Circular Dichroism (CD) Spectroscopy in Peptidomimetic Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique that is exclusively sensitive to chiral molecules. The target compound, N-acetyl-2-amino-N-methylacetamide (N-acetylglycine-N-methylamide), is derived from the achiral amino acid glycine and is itself achiral. Therefore, it will not produce a CD signal on its own.

However, this molecule is a crucial building block and model compound in the field of peptidomimetics. When a chiral center is introduced, for example by replacing the central -CH₂- group with a chiral Cα-R group (as in N-acetyl-L-alanine-N-methylamide), the resulting molecule becomes optically active and amenable to CD analysis. In this context, CD spectroscopy is an invaluable tool for studying the solution conformation of peptide models. bham.ac.uk

The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are highly dependent on the secondary structure of the peptide backbone. Different conformations, such as α-helices, β-sheets, β-turns, and random coils, give rise to characteristic CD spectra. bham.ac.uk By analyzing the CD spectrum of a chiral analogue of N-acetyl-2-amino-N-methylacetamide, researchers can gain insight into its conformational preferences in solution and how these are influenced by factors like solvent, temperature, or binding to other molecules. bham.ac.uknih.gov

Interactive Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| β-Turn | Varies widely depending on turn type | Varies widely |

| Random Coil | ~212 | ~195 |

Biomolecular Interactions and Biochemical Roles of N Acetyl 2 Amino N Methylacetamide Analogs

Enzymatic Modulations and Receptor Ligand Investigations

Analogs of N-acetyl-2-amino-N-methylacetamide have been the subject of numerous studies to understand their interactions with enzymes and receptors. These studies have revealed that the specific arrangement of functional groups in these analogs allows them to bind to the active or allosteric sites of enzymes, thereby modulating their catalytic activity. Similarly, these compounds can act as ligands for various receptors, initiating or blocking cellular signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govdiabetesjournals.orgfrontiersin.org The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. frontiersin.org DPP-4 inhibitors prevent the degradation of incretins, leading to prolonged incretin activity, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. frontiersin.orgplos.org While specific kinetic data for N-acetyl-2-amino-N-methylacetamide analogs as DPP-4 inhibitors is not extensively available in the reviewed literature, the general mechanism of action for many DPP-4 inhibitors involves binding to the active site of the enzyme. nih.gov The active site of DPP-4 contains a catalytic triad (Ser630, Asp708, and His740) and recognizes substrates with a proline or alanine residue at the penultimate N-terminal position. nih.gov The design of potent and selective DPP-4 inhibitors often involves creating molecules that can form favorable interactions with the key amino acid residues in the active site.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbamate. researchgate.netnih.gov This enzymatic activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. mdpi.com Consequently, urease inhibitors are of significant interest as potential therapeutic agents. The inhibition of urease can occur through various mechanisms, including interaction with the nickel ions in the active site or by obstructing the substrate-binding pocket. nih.gov Acetamide (B32628) itself has been shown to be a substrate for jack bean urease, albeit with a much lower catalytic rate compared to urea. cdnsciencepub.com Various N-arylacetamide derivatives have been investigated as urease inhibitors, with some compounds exhibiting potent inhibitory activity. mdpi.com The mechanism of inhibition by these compounds often involves the chelation of the nickel ions by electronegative atoms like oxygen, nitrogen, and sulfur within the inhibitor structure. nih.govresearchgate.net The binding of these inhibitors is stabilized by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. nih.govresearchgate.net

Aminoacyl-tRNA Synthetases (aaRS): Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. nih.gov The inhibition of aaRSs is a promising strategy for the development of antimicrobial agents. mdpi.com Analogs of aminoacyl-adenylate, the intermediate in the aminoacylation reaction, are a common class of aaRS inhibitors. target.re.kr These analogs often feature modifications to the labile acylphosphate linkage to enhance stability. For instance, replacing this linkage with a sulfonamide group has proven effective. target.re.kr While specific kinetic data for N-acetyl-2-amino-N-methylacetamide analogs is limited, various acetamide-containing compounds have been explored as aaRS inhibitors. For example, 2-amino-N-(arylsulfinyl) acetamide derivatives have been reported as inhibitors of leucyl-tRNA synthetase (LeuRS) with dissociation constants (Kd) ranging from 1.39 nM to 9130 nM for Escherichia coli LeuRS. Additionally, N-aminoacyl-arylsulfonamides have shown potent inhibition of LeuRS from both E. coli and Staphylococcus aureus, with IC50 values in the submicromolar range. nih.gov The inhibition is often competitive with respect to the amino acid substrate or ATP.

Analogs incorporating the N-methylacetamide moiety have been shown to exhibit high binding affinity and selectivity for specific receptors. A notable example is the N-methylacetamide analog of Salvinorin A, a potent and selective κ-opioid receptor (KOR) agonist. researchgate.netnih.gov In vitro receptor binding assays demonstrated that this analog possesses a high affinity for the KOR, with a Ki value of 0.56 nM. researchgate.net Furthermore, it displayed significant selectivity for the KOR over the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). researchgate.net This selectivity is crucial for minimizing off-target effects and achieving a desired pharmacological response. The improved metabolic stability of the N-methylacetamide analog compared to the parent compound, Salvinorin A, further highlights the advantages of this modification. researchgate.netnih.gov

Binding Affinity and Selectivity of a Salvinorin A Analog

| Compound | Receptor | Ki (nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |

|---|---|---|---|---|

| N-methylacetamide analog | KOR | 0.56 | 112.5 | 250 |

| MOR | 63 | |||

| DOR | 140 |

Protein Synthesis: The inhibition of aminoacyl-tRNA synthetases directly impacts the process of protein synthesis. nih.gov By preventing the attachment of amino acids to their corresponding tRNAs, these inhibitors effectively halt the translation process. This can lead to the depletion of essential proteins and ultimately cell death, which is the basis for their use as antimicrobial agents. The misincorporation of amino acid analogs into proteins can also disrupt cellular function. nih.gov

Glucose Metabolism: The inhibition of DPP-4 has a profound effect on glucose homeostasis. diabetesjournals.org By increasing the levels of active GLP-1 and GIP, DPP-4 inhibitors enhance glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells. frontiersin.orgplos.org This leads to a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues, ultimately resulting in lower blood glucose levels. frontiersin.org While the direct impact of N-acetyl-2-amino-N-methylacetamide analogs on glucose metabolism has not been specifically detailed, their potential to inhibit DPP-4 suggests they could influence these pathways. Studies have shown that interfering with glucose uptake can have therapeutic benefits in various diseases, including malaria and HIV infection. google.com Furthermore, amino acids themselves can directly and indirectly affect hepatic glucose metabolism. nih.gov

Elucidation of Biomolecular Recognition Events

Understanding the specific molecular interactions that govern the binding of N-acetyl-2-amino-N-methylacetamide analogs to their biological targets is crucial for the rational design of more potent and selective compounds. Techniques such as X-ray crystallography and molecular docking have provided valuable insights into these biomolecular recognition events. creative-biostructure.com

Enzyme-Inhibitor Interactions: X-ray crystallography has been instrumental in visualizing the binding modes of various inhibitors within the active sites of their target enzymes. For instance, the crystal structures of DPP-4 in complex with inhibitors have revealed the key interactions that contribute to high-affinity binding. nih.gov These interactions often involve hydrogen bonds with the catalytic triad and hydrophobic interactions with surrounding residues. frontiersin.org Similarly, molecular docking studies have been used to predict the binding poses of inhibitors and to identify important amino acid residues for interaction. nih.govusask.ca For example, docking studies of inhibitors with the main protease of SARS-CoV-2 have elucidated the covalent and non-covalent interactions responsible for their inhibitory activity. nih.gov Automated docking studies with the N-acetyl-1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside deacetylase (MshB) have provided insights into the molecular determinants of substrate specificity and identified a hydrophobic cavity that could be exploited for the design of specific inhibitors. nih.gov

Receptor-Ligand Interactions: The binding of ligands to receptors is also governed by a complex network of non-covalent interactions. The high affinity and selectivity of the N-methylacetamide analog of Salvinorin A for the κ-opioid receptor are likely due to a specific set of hydrogen bonds, hydrophobic interactions, and van der Waals forces within the receptor's binding pocket. While a crystal structure of this specific complex is not available in the reviewed literature, the principles of molecular recognition suggest that the N-methylacetamide moiety contributes to a favorable binding conformation.

Design and Application of Acetamide-Based Peptidomimetics

Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The N-acetyl-2-amino-N-methylacetamide scaffold can be incorporated into peptidomimetic designs to modulate their conformational properties and biological activity.

Modifications to the peptide backbone are a common strategy in the design of peptidomimetics. The introduction of N-methyl groups to the amide nitrogens of a peptide backbone, as is present in N-acetyl-2-amino-N-methylacetamide, can have a significant impact on the peptide's conformation. nih.gov

Hydrogen Bonding and Conformational Constraints: The N-acetyl and N-methyl groups in the N-acetyl-2-amino-N-methylacetamide moiety can also influence the hydrogen bonding patterns within a peptide. The N-methyl group removes the amide proton, preventing it from participating as a hydrogen bond donor. u-tokyo.ac.jp This can disrupt secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. However, the introduction of conformational constraints can also be used to stabilize specific secondary structures, such as β-turns. nih.gov The steric bulk of the methyl group can also restrict the rotational freedom around the peptide backbone angles (φ and ψ), further constraining the available conformational space. umich.edu These conformational changes can lead to peptides with increased proteolytic stability and altered receptor binding affinities. nih.gov

Integration of Non-Canonical Amino Acids for Functional Diversity

The integration of non-canonical amino acids (ncAAs) into peptide structures, including analogs of N-acetyl-2-amino-N-methylacetamide, is a powerful strategy for enhancing functional diversity. nih.govasm.org These ncAAs, which extend beyond the 20 standard proteinogenic amino acids, introduce novel chemical and structural properties. nih.gov The incorporation of ncAAs can significantly improve the physicochemical and pharmacological characteristics of peptides, leading to variants with enhanced or entirely new properties. nih.govasm.org

Several methods have been developed for the site-specific incorporation of ncAAs into polypeptides. These techniques are broadly categorized as in vivo, in vitro, and chemical synthesis approaches. nih.govmdpi.com

Methods for ncAA Integration:

| Method | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | A chemical method where a peptide is assembled step-by-step on a solid resin support. nih.gov | Allows for the incorporation of a wide variety of ncAAs and modifications to the peptide backbone. However, it is limited by the length of the peptide that can be synthesized efficiently. nih.govmdpi.com |

| Genetic Code Expansion (GCE) | An in vivo method that repurposes a codon (typically a stop codon) to encode a specific ncAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the ncAA and does not cross-react with endogenous components. nih.gov | Enables site-specific incorporation of ncAAs into proteins within living cells. nih.govnih.gov |

| Selective Pressure Incorporation (SPI) | An in vivo technique that relies on an auxotrophic host strain that cannot synthesize a specific canonical amino acid (cAA). The ncAA, being a structural analog of the cAA, is incorporated in its place during protein synthesis. nih.gov | Allows for the residue-specific replacement of a cAA with an ncAA. |

| Cell-Free Protein Synthesis (CFPS) | An in vitro system that utilizes cell extracts or a purified set of translation machinery components (like the PURE system) to synthesize proteins. frontiersin.orgfrontiersin.org | The open nature of CFPS allows for direct control over the reaction components, facilitating the efficient incorporation of multiple and structurally diverse ncAAs, including N-methylated amino acids. frontiersin.org |

| Flexizyme Technology | Utilizes small, flexible ribozymes (flexizymes) to charge tRNAs with ncAAs in vitro. This method is often coupled with CFPS systems to expand the repertoire of incorporable ncAAs. frontiersin.orgresearchgate.net | Enables the acylation of tRNAs with a broad range of ncAAs, overcoming the limitations of aaRS substrate specificity. researchgate.net |

The incorporation of ncAAs can confer novel functions to peptides. For instance, introducing N-alkyl groups can obstruct the hydrolysis of peptide bonds by proteases, thereby increasing the peptide's stability. nih.gov This strategy is particularly relevant for analogs of N-acetyl-2-amino-N-methylacetamide, where the N-methyl group already contributes to modified properties. By introducing further non-canonical residues, researchers can fine-tune biological activity, enhance stability, and explore new therapeutic applications. nih.govrsc.org For example, this approach has been successfully used to improve the properties of antimicrobial and anticancer peptides. asm.orgrsc.org

Investigation of Amide Hydrolysis and Biostability in Complex Environments

The stability of the amide bond is a critical factor determining the biostability and pharmacokinetic profile of peptide-based molecules like N-acetyl-2-amino-N-methylacetamide and its analogs. nih.gov Amide bonds are generally stable due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. nih.govsolubilityofthings.com However, they are susceptible to hydrolysis under both acidic and basic conditions, a process that can be catalyzed by enzymes in biological systems. solubilityofthings.comacs.org

The hydrolysis of N-acylated amino acid amides can be surprisingly facile under certain conditions. For example, studies have shown that amide bonds in N-acyl amino acid amide derivatives can be unstable in mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.govnih.gov The rate of this hydrolysis is influenced by the electronic properties of the N-acyl group; electron-rich aromatic acyl groups can accelerate the cleavage of a remote amide bond. nih.govnih.gov This has significant implications for the synthesis and purification of N-terminally acylated peptides, where unwanted cleavage may occur. nih.govnih.gov

Factors Influencing Amide Bond Stability:

| Factor | Effect on Stability |

| Resonance | The delocalization of the nitrogen lone pair into the carbonyl group stabilizes the amide bond, making it less reactive than other carbonyl compounds. solubilityofthings.com |

| pH | Hydrolysis is catalyzed by both acid and base. solubilityofthings.comacs.org At neutral pH (around 5-9), the rate of hydrolysis is primarily due to the direct attack of water. nih.gov |

| Enzymes | Proteases and amidohydrolases can efficiently catalyze the cleavage of specific amide bonds in biological environments. nih.govfrontiersin.org |

| Steric Hindrance | Increased substitution on the nitrogen atom (e.g., secondary and tertiary amides) can increase steric hindrance, which generally reduces reactivity towards nucleophilic attack and hydrolysis compared to primary amides. solubilityofthings.com |

| Electronic Effects | Electron-withdrawing groups near the amide bond can enhance the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to hydrolysis. acs.org Conversely, electron-donating groups on a remote N-terminal acyl moiety can accelerate hydrolysis through specific mechanisms. nih.gov |

| Ring Strain | Cyclic amides (lactams) that are strained are more susceptible to cleavage than their linear counterparts. acs.org |

To enhance biostability, a common strategy is the replacement of the amide bond with a bioisostere, such as a 1,2,3-triazole. nih.gov This moiety mimics the key hydrogen bonding features and conformational rigidity of the amide bond but is resistant to cleavage by proteases, oxidation, and hydrolysis. nih.gov Such modifications can lead to peptidomimetics with improved metabolic stability while retaining the desired biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Acetamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For acetamide derivatives, these studies involve systematically modifying different parts of the molecule and assessing the impact on a specific biological target or effect. The acetamide group itself is a key structural feature, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen), facilitating interactions with biological macromolecules. researchgate.netmdpi.com

SAR studies on various classes of acetamide derivatives have revealed critical insights for designing potent and selective bioactive compounds.

Key Findings from SAR Studies of Acetamide Derivatives:

Pyrrolidine Amides as NAAA Inhibitors : In the development of N-Acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on pyrrolidine amide derivatives showed that small, lipophilic substituents on a terminal phenyl group were preferred for optimal potency. nih.gov The nature of the linker between chemical moieties was also found to be crucial; conformationally flexible linkers increased potency but decreased selectivity, whereas conformationally restricted linkers improved selectivity over related enzymes like FAAH. nih.gov

Quinazolinone-Based Acetamides as Anti-leishmanial Agents : For a series of quinazolinone-based acetamide derivatives, specific compounds demonstrated significant activity against L. donovani. The SAR analysis, coupled with pharmacokinetic studies, identified a lead compound (F27) with good oral availability and potent in vivo efficacy, highlighting the therapeutic potential of this scaffold. researchgate.net

Acetamide-Sulfonamide Conjugates as Urease Inhibitors : In a study of conjugates linking NSAIDs and sulfa drugs via an acetamide bond, the structural features of both parent molecules influenced urease inhibition. mdpi.com For example, an ibuprofen moiety linked to a thiazole-substituted sulfonamide was a highly potent inhibitor, whereas replacing ibuprofen with flurbiprofen significantly reduced activity. This indicates that the nature of the group attached to the acetamide linker plays a critical role in biological activity. mdpi.com

N-Substituted Acetamides as P2Y₁₄R Antagonists : Through molecular hybridization, a series of N-substituted acetamide derivatives were identified as potent antagonists for the P2Y₁₄ receptor, an inflammatory target. nih.gov The most potent compound exhibited high selectivity and favorable pharmacokinetic profiles, making it a promising lead for treating inflammatory conditions like gouty arthritis. nih.gov

Advanced Applications and Emerging Research Frontiers for N Acetyl 2 Amino N Methylacetamide Frameworks

Supramolecular Assembly and Host-Guest Chemistry Involving Acetamide (B32628) Units

The inherent hydrogen bonding capabilities of the acetamide functional groups in 2-acetamido-N-methylacetamide position it as a significant model in the study of supramolecular assembly. While direct applications in classical host-guest chemistry are not extensively documented, its utility in mimicking peptide interactions provides crucial insights into the principles governing molecular recognition and self-assembly.

Detailed research has employed 2-acetamido-N-methylacetamide to simulate and understand the behavior of consecutive peptide carbonyl groups. acs.org This is particularly relevant in the study of multiplex hydrogen bonds, where a single functional group can act as a donor or acceptor to multiple partners simultaneously. By using this compound as a simplified model, researchers can perform high-level density functional theory (DFT) calculations to determine the energetics and vibrational frequencies of these complex hydrogen-bonding networks. acs.org Such studies are foundational to understanding the stability and conformation of proteins, where these interactions are ubiquitous. acs.org The ability of 2-acetamido-N-methylacetamide to form hydrogen bonds also makes it a subject of interest in studies of peptide interactions and modifications. cymitquimica.com

Integration into Advanced Materials and Nanostructures

Currently, there is limited published research detailing the direct integration of N-acetyl-2-amino-N-methylacetamide into advanced materials or nanostructures. However, the fundamental studies on its intermolecular interactions, particularly hydrogen bonding, provide a theoretical basis for its potential future use in the rational design of novel materials. The principles of self-assembly observed in model systems with this compound could theoretically be applied to the development of peptide-based biomaterials, hydrogels, or other nanostructured entities.

Development of Chemical Probes for Biological Systems

The N-acetyl-2-amino-N-methylacetamide framework has proven to be a valuable tool in the development and understanding of chemical probes for biological systems. Its function as a simplified model of the peptide backbone allows for detailed investigation of specific molecular interactions that are critical for drug design and biophysical studies.

One area of application is in the study of unconventional halogen bonds in medicinal chemistry. acs.orgnih.gov Researchers have used 2-acetamido-N-methylacetamide to represent the protein backbone when investigating the interaction of potential drug molecules containing halodifluoroacetamide moieties. acs.org These studies are crucial for the rational design of inhibitors and other therapeutic agents that target proteins through these specific interactions. acs.org

Furthermore, this compound is utilized as a model peptide in biophysical studies to probe the effects of osmolytes, such as urea (B33335) and trimethylamine-N-oxide (TMAO), on protein hydration and stability. mdpi.com By examining the hydration properties of N-acetyl-2-amino-N-methylacetamide in the presence of these substances, scientists can gain a more fundamental understanding of how osmolytes influence the delicate balance of forces that maintain protein structure and function in living organisms. mdpi.com

In a more specialized application, theoretical studies have investigated the behavior of muonium (a light isotope of the hydrogen atom) in N-acetylglycine-N-methylamide. nepjol.infonepjol.info These first-principles calculations help to interpret data from muon spin rotation and relaxation (μSR) experiments, a sensitive technique for probing local magnetic fields and electronic structure in materials, including proteins and DNA. nepjol.infonepjol.info The research identified the oxygen atoms of the carbonyl groups as the likely stopping sites for muonium, providing valuable information for future μSR studies on more complex biological systems. nepjol.infonepjol.info

Interdisciplinary Research Leveraging Acetamide Structural Motifs

The versatility of the N-acetyl-2-amino-N-methylacetamide structure has facilitated its use in a range of interdisciplinary research fields, bridging chemistry, biology, and physics. Its application as a model system allows for the detailed study of fundamental chemical and physical processes that are relevant to complex biological systems.

For instance, nuclear magnetic resonance (NMR) has been used to study the proton-exchange kinetics of N-acetylglycine-N-methylamide. acs.org This research provides insights into the dynamics of hydrogen exchange in peptides, a process that is fundamental to protein folding and enzyme catalysis. acs.org

Computational chemistry has also extensively used this molecule as a model for peptides in theoretical studies. These include empirical force field calculations to understand the conformational properties of peptides and their analogs. nih.gov Such computational simulations are essential for predicting protein structures and designing novel peptide-based molecules with specific functions. nih.gov The compound's utility as a building block in biochemical research and peptide synthesis further underscores its importance in interdisciplinary studies. cymitquimica.com

Below is a table summarizing the key research applications of N-acetyl-2-amino-N-methylacetamide.

| Research Area | Specific Application | Key Findings |

| Supramolecular Chemistry | Mimic for peptide carbonyls in H-bond studies | Enables detailed DFT calculations of multiplex hydrogen bonds, providing insight into protein conformation. acs.org |

| Chemical Biology | Model for protein backbone in drug design | Used to study halogen bonding of potential drug molecules with the peptide backbone. acs.orgnih.gov |

| Biophysics | Model peptide for hydration studies | Investigates the influence of osmolytes on the hydration shell of peptides. mdpi.com |

| Biophysics | Theoretical model for μSR spectroscopy | Predicts muonium stopping sites to support experimental studies of proteins and DNA. nepjol.infonepjol.info |

| Physical Chemistry | Study of proton-exchange kinetics | Provides data on the dynamics of hydrogen exchange in peptide-like structures. acs.org |

| Computational Chemistry | Model for peptide conformational analysis | Used in empirical force field calculations to understand peptide structure and properties. nih.gov |

Q & A

Q. How can researchers leverage structural analogs to infer the pharmacokinetics of this compound?

- Analog Selection : Compare with N-acetyl Norfentanyl (PubChem CID 33491), which shares amide and acetyl motifs. Use QSAR models to predict logP and metabolic stability .

- In Vivo/In Vitro Correlation : Conduct microsomal stability assays (human liver microsomes) and cross-reference with analogs’ clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.